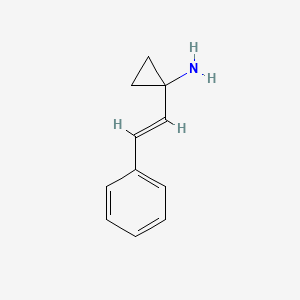

(E)-1-Styrylcyclopropanamine

Description

Structure

3D Structure

Properties

CAS No. |

604799-99-7 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1-[(E)-2-phenylethenyl]cyclopropan-1-amine |

InChI |

InChI=1S/C11H13N/c12-11(8-9-11)7-6-10-4-2-1-3-5-10/h1-7H,8-9,12H2/b7-6+ |

InChI Key |

SRQFAPCKOFPXIZ-VOTSOKGWSA-N |

Isomeric SMILES |

C1CC1(/C=C/C2=CC=CC=C2)N |

Canonical SMILES |

C1CC1(C=CC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for E 1 Styrylcyclopropanamine and Its Analogues

Classical Approaches to Cyclopropanamine Synthesis

Traditional methods for constructing the cyclopropane (B1198618) ring, a key feature of the target molecule, often rely on carbene or carbenoid chemistry and intramolecular ring-closing reactions.

The addition of a carbene or a carbenoid to an olefin is a fundamental and widely used method for cyclopropane synthesis. In the context of synthesizing styrylcyclopropane derivatives, this involves the reaction of a suitable carbene precursor with a styrene (B11656) derivative.

One of the most well-known methods is the Simmons-Smith reaction , which utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane (B129776) and a zinc-copper couple. This carbenoid reacts with an alkene, such as styrene, in a stereospecific manner, meaning the geometry of the alkene is retained in the cyclopropane product. For the synthesis of a styrylcyclopropane, the reaction would proceed as follows:

Another classical approach involves the use of diazo compounds , like diazomethane (B1218177) (CH₂N₂), often in the presence of a transition metal catalyst such as copper or rhodium complexes. The catalyst facilitates the decomposition of the diazo compound to generate a carbene, which then adds to the double bond of the styrene derivative. The use of a substituted diazo compound would be necessary to introduce the amino or a precursor to the amino group.

Furthermore, dihalocarbenes , generated from haloforms (e.g., CHCl₃ or CHBr₃) and a strong base, can react with styrenes to form dihalocyclopropanes. These intermediates can then be further functionalized to introduce the desired amine group.

| Carbene/Carbenoid Method | Reagents | Intermediate | Application to Styrylcyclopropanes |

| Simmons-Smith Reaction | CH₂I₂ / Zn(Cu) | Iodomethylzinc iodide | Direct cyclopropanation of styrene derivatives. |

| Diazo Compound Addition | CH₂N₂ / Metal Catalyst | Metal-carbene complex | Addition to styrene to form phenylcyclopropane. |

| Dihalocarbene Addition | CHX₃ / Strong Base | Dihalocarbene (:CX₂) | Formation of dihalophenylcyclopropanes for further functionalization. |

Intramolecular cyclization reactions provide another powerful route to cyclopropane rings. These reactions typically involve a substrate containing both a nucleophilic center and a leaving group in a suitable geometric arrangement to allow for a 3-exo-tet ring closure.

A common strategy involves an intramolecular SN2 reaction. For the synthesis of a cyclopropanamine precursor, a molecule with a nucleophilic carbon and a leaving group on the γ-carbon can be treated with a base. The base deprotonates the carbon, creating a carbanion which then attacks the carbon bearing the leaving group, forming the cyclopropane ring. To apply this to a styrylcyclopropanamine synthesis, the starting material would need to contain a styryl moiety and the appropriate functionalities for cyclization.

For instance, a compound of the general structure below could undergo an intramolecular SN2 reaction to form a cyclopropane ring. The subsequent conversion of the electron-withdrawing group (EWG) to an amine would be required.

Such intramolecular reactions are governed by factors like ring strain in the transition state and the concentration of the reactants, with low concentrations favoring intramolecular over intermolecular processes. masterorganicchemistry.com

Advanced and Stereoselective Synthesis of (E)-1-Styrylcyclopropanamine

More modern and sophisticated methods have been developed to control the stereochemistry of the cyclopropane ring, which is often crucial for the biological activity of the final molecule.

A key advanced strategy for the synthesis of this compound involves the derivatization of (E)-2-styrylcyclopropanecarboxylic acid. This carboxylic acid serves as a versatile precursor that can be converted to the desired amine through various chemical transformations. The stereochemistry of the final product is directly linked to the stereochemistry of the starting carboxylic acid.

A highly effective method for converting a carboxylic acid to a primary amine with the loss of one carbon atom is the Curtius rearrangement . nih.govorganic-chemistry.org This reaction proceeds through an acyl azide (B81097) intermediate. In the synthesis of this compound, (E)-2-styrylcyclopropanecarboxylic acid is first converted to its corresponding acyl chloride, which is then reacted with an azide source, such as sodium azide, to form (E)-2-styrylcyclopropanecarbonyl azide.

Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate intermediate. This isocyanate can then be hydrolyzed, typically under acidic or basic conditions, to yield the target this compound. nih.gov A significant advantage of the Curtius rearrangement is that it proceeds with retention of the stereochemistry of the migrating group. nih.gov

Experimental studies on related cyclopropanoyl azides have shown that the activation barrier for the Curtius rearrangement is influenced by the substituents on the cyclopropane ring. nih.gov

| Step | Reagents/Conditions | Intermediate | Key Transformation |

| Acid to Acyl Chloride | SOCl₂ or (COCl)₂ | (E)-2-Styrylcyclopropanecarbonyl chloride | Carboxylic acid to acyl chloride conversion. |

| Acyl Chloride to Acyl Azide | NaN₃ | (E)-2-Styrylcyclopropanecarbonyl azide | Azide formation. |

| Curtius Rearrangement | Heat | (E)-1-Styrylcyclopropyl isocyanate | Rearrangement to isocyanate with loss of N₂. |

| Hydrolysis | H₂O, H⁺ or OH⁻ | This compound | Isocyanate hydrolysis to the primary amine. |

The development of asymmetric methods to control the absolute stereochemistry of the cyclopropane ring is a major focus in modern organic synthesis. This is particularly important for producing enantiomerically pure styrylcyclopropanamines, as different enantiomers can exhibit distinct biological activities.

One of the most powerful approaches is the use of chiral catalysts in the cyclopropanation of styrene derivatives. A variety of transition metal catalysts, particularly those based on rhodium, copper, and ruthenium, have been developed for asymmetric cyclopropanation reactions. These catalysts incorporate chiral ligands that create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

For instance, the reaction of styrene with a diazoacetate in the presence of a chiral rhodium catalyst can produce enantiomerically enriched cyclopropane carboxylates, which can then be converted to the corresponding amines. The choice of catalyst and reaction conditions can significantly impact both the diastereoselectivity (cis/trans ratio) and the enantioselectivity (enantiomeric excess, ee). acs.org

Axially chiral styrene-based organocatalysts have also been designed and shown to be effective in controlling stereoselectivity in reactions involving styryl moieties through non-covalent interactions such as π–π stacking and hydrogen bonding. nih.gov

A notable example in the broader context of chiral cyclopropylamine (B47189) synthesis is the synthesis of trans-2-phenylcyclopropylamine, a close analogue of the target molecule. Asymmetric synthesis of this compound has been achieved with high enantioselectivity using engineered myoglobin (B1173299) catalysts. acs.org

| Catalyst Type | Example Ligands/Catalysts | Substrates | Key Features |

| Chiral Rhodium Catalysts | Rh₂(S-DOSP)₄ | Styrene, Diazoacetates | High diastereoselectivity and enantioselectivity. |

| Chiral Copper Catalysts | Cu(I)-Box, Cu(I)-PyBox | Styrene, Diazoacetates | Effective for asymmetric cyclopropanation. |

| Chiral Organocatalysts | Axially chiral styrenes | Styrene derivatives | Control via non-covalent interactions. |

| Biocatalysts | Engineered Myoglobin | Styrene derivatives | High enantioselectivity for specific transformations. |

Asymmetric Synthetic Routes to Styrylcyclopropanamines

Chiral Catalyst Applications in Cyclopropanation (e.g., Dirhodium Catalysis)

The synthesis of chiral cyclopropanes, which are pivotal precursors to compounds like this compound, heavily relies on catalytic asymmetric cyclopropanation. Among the most effective catalysts for this transformation are chiral dirhodium(II) carboxylates. nih.govnih.gov These robust paddlewheel complexes have demonstrated high efficacy in achieving both high enantioselectivity and diastereoselectivity in intermolecular cyclopropanations, particularly with donor-acceptor carbene precursors. emory.edu

The choice of the chiral ligand on the dirhodium(II) catalyst is crucial and significantly influences the stereochemical outcome of the reaction. nih.gov Different dirhodium catalysts exhibit varying levels of effectiveness depending on the specific substrates involved. For instance, in the asymmetric intermolecular cyclopropanation of methyl aryldiazoacetates with styrene, Rh₂(R-DOSP)₄ is often the most effective catalyst. nih.gov However, for ortho-substituted aryldiazoacetates, Rh₂(S-PTAD)₄ tends to provide higher levels of enantioinduction. nih.gov Furthermore, Rh₂(R-BNP)₄ serves a complementary role, proving particularly effective for 3-methoxy-substituted aryldiazoacetates. nih.gov

The nature of the ester group on the diazoacetate also plays a significant role in the asymmetric induction. nih.gov Studies have shown that for trimethylsilylethyl (TMSE) diazoesters, the prolinate catalyst Rh₂(S-DOSP)₄ is optimal for asymmetric intermolecular cyclopropanation with styrene. nih.gov Conversely, for trichloroethyl (TCE) diazoesters, Rh₂(R-BPCP)₄ is the preferred catalyst, affording high yields and enantioselectivity even at room temperature. nih.gov This highlights the importance of matching the catalyst, the carbene precursor, and the alkene to achieve the desired stereochemical control in the synthesis of highly functionalized cyclopropanes. nih.govnih.gov

Table 1: Performance of Chiral Dirhodium(II) Catalysts in Asymmetric Cyclopropanation

| Catalyst | Substrate (Diazoacetate) | Alkene | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Yield | Reference |

|---|---|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | Trimethylsilylethyl (TMSE) aryldiazoacetate | Styrene | High | High | Good | nih.gov |

| Rh₂(R-BPCP)₄ | Trichloroethyl (TCE) aryldiazoacetate | Styrene | 85-98% | High | 61-90% | nih.gov |

| Rh₂(R-DOSP)₄ | Methyl aryldiazoacetate | Styrene | 48-67% | High | Modest | nih.gov |

| Rh₂(S-PTAD)₄ | Ortho-substituted aryldiazoacetate | Styrene | High | High | Good | nih.gov |

| Rh₂(R-BNP)₄ | 3-Methoxy-substituted aryldiazoacetate | Styrene | 80-90% | High | Good | nih.gov |

Diastereoselective Approaches (e.g., Cu-catalyzed additions to cyclopropenes)

A significant diastereoselective approach for the synthesis of polysubstituted cyclopropylamines involves the copper-catalyzed addition of nucleophiles to cyclopropenes. nih.govnih.gov This method offers a modular and highly stereoselective route to medicinally relevant frameworks like 2-arylcyclopropylamines. nih.gov The strategy is based on the carbometalation of cyclopropenes, which, when coupled with a subsequent functionalization step, allows for the three-component assembly of complex cyclopropane structures. nih.govsemanticscholar.org

In a notable example, the copper-catalyzed carboamination of cyclopropenes using organoboron reagents provides a highly enantioselective and diastereoselective pathway to enantioenriched 2-arylcyclopropylamines. nih.gov This approach is advantageous as it avoids the use of highly basic and sensitive organometallic reagents like Grignard or organozinc reagents, thus tolerating a wider range of functional groups. semanticscholar.org The reaction proceeds with high regio-, diastereo-, and enantiocontrol, enabling the formation of cyclopropanes with up to three stereogenic centers in a single operation. nih.govnih.gov

The mechanism of this transformation involves the formation of a copper-amido complex, which then undergoes aminocupration with the cyclopropene. nih.gov This key C-N bond-forming step is followed by protodemetalation to yield the desired cyclopropylamine product. nih.gov The stereochemical outcome is controlled by the chiral ligand on the copper catalyst, leading to high diastereoselectivity in the final product. nih.govmdpi.com

Table 2: Diastereoselective Cu-Catalyzed Addition to Cyclopropenes

| Catalyst System | Nucleophile | Substrate (Cyclopropene) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Cu-catalyst with chiral ligand | Organoboron reagent and amine | 1-Aryl-substituted cyclopropene | High | High | Good | nih.gov |

| CuH with O-benzoylhydroxylamine | Amine | 1-Silyl- or 1-aryl-substituted cyclopropene | High | High | Good | nih.gov |

Emerging Synthetic Strategies for Cyclopropylamines

Beyond the well-established methods, several emerging synthetic strategies for the preparation of cyclopropylamines have been developed, offering novel pathways to this important class of compounds. nih.gov These modern methods often provide improved efficiency, stereoselectivity, and substrate scope compared to classical approaches. nih.gov

One such strategy is the Kulinkovich reaction applied to amides and nitriles. This reaction allows for the direct conversion of these functional groups into the corresponding aminocyclopropane moiety, providing a straightforward entry to these structures. nih.gov

Another significant area of development is metal-catalyzed reactions involving C-H functionalization . These methods enable the direct introduction of an amino group onto a cyclopropane ring by activating a C-H bond, representing a highly atom-economical approach. nih.gov

Furthermore, additions to cyclopropenes continue to be a fertile ground for new synthetic methods. nih.gov As discussed previously, copper-catalyzed additions are a powerful tool, and ongoing research is expanding the scope and utility of these reactions. nih.govnih.gov

Other novel approaches include the use of sulfoxonium ylides in enantioselective cyclopropanation reactions catalyzed by chiral-at-metal Rh(III) complexes, which can produce highly substituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org Additionally, biocatalytic methods using engineered enzymes, such as variants of sperm whale myoglobin, have shown promise in the highly diastereo- and enantioselective construction of cyclopropyl (B3062369) ketones, which can be further diversified into various cyclopropane-containing scaffolds. rochester.edu

These emerging strategies collectively broaden the synthetic chemist's toolbox for accessing structurally diverse and functionally complex cyclopropylamines, which are valuable in medicinal chemistry and drug discovery. nih.govrochester.edu

Reaction Mechanisms and Reactivity of E 1 Styrylcyclopropanamine

Reactivity of the Cyclopropane (B1198618) Ring System

The cyclopropane ring is characterized by significant ring strain, estimated to be over 100 kJ/mol, which is a primary driver for its chemical reactions. nih.govresearchgate.net This strain makes the C-C bonds of the ring weaker and more reactive than those in acyclic systems, imparting them with partial π-character. The substituents on the ring, namely the amino group (an electron donor) and the styryl group (a π-system), play a crucial role in modulating the ring's reactivity.

The thermodynamic driving force to relieve ring strain makes ring-opening a common reaction pathway for cyclopropanes. nih.gov In (E)-1-Styrylcyclopropanamine, the presence of the electron-donating amine group and the electron-withdrawing capable styryl group polarizes the ring. Cyclopropanes bearing electron-accepting groups can function as effective σ-electrophiles, undergoing polar reactions with nucleophiles to yield ring-opened products. nih.gov

The reaction of electrophilic cyclopropanes with nucleophiles like thiophenolates or azide (B81097) ions typically proceeds via an SN2 mechanism, leading to the opening of the three-membered ring. nih.govresearchgate.netresearchgate.net For this compound, a nucleophile could attack one of the methylene (B1212753) carbons of the cyclopropane ring, with the attack being facilitated by protonation of the amine or coordination of a Lewis acid to the nitrogen, which would turn the amino group into a better leaving group. Alternatively, activation of the styryl group by an electrophile could induce a rearrangement that facilitates ring opening. The specific regiochemistry of the ring-opening would be influenced by the nature of the attacking species and the electronic influence of the substituents.

Nucleophilic Attack: Cyclopropanes that possess an electron-accepting group can react as electrophiles in polar, ring-opening reactions. researchgate.net The styryl group can act as an electron-withdrawing group, making the cyclopropane ring susceptible to nucleophilic attack. This attack is a key step in many synthetic transformations, leading to difunctionalized products. nih.govresearchgate.net The presence of a donor group, like the amine, alongside an acceptor group can direct the nucleophilic attack to a specific carbon atom. nih.gov Strong nucleophiles are generally required for non-catalyzed ring-opening reactions. researchgate.net

Electrophilic Attack: While less common for simple cyclopropanes, electrophilic attack can occur, especially on substituted rings. An electrophile can add to a C-C bond of the cyclopropane ring, leading to a carbocationic intermediate. This intermediate can then be trapped by a nucleophile or undergo rearrangement. In the case of this compound, the styryl group's π-system could stabilize an adjacent positive charge, potentially influencing the outcome of an electrophilic addition.

Table 1: Potential Ring-Opening Reactions and Influencing Factors

| Reaction Type | Attacking Species | Key Factors Influencing Reactivity | Potential Product Type |

| Nucleophilic Ring-Opening | Nucleophiles (e.g., thiophenolates, azides, amines) | Ring strain, polarization by substituents, nature of the nucleophile. nih.govresearchgate.net | Acyclic functionalized amines |

| Electrophilic Ring-Opening | Electrophiles (e.g., H⁺, halogens) | Stabilization of carbocation intermediate, nature of the electrophile and subsequent nucleophile. | Acyclic functionalized amines |

Transformations Involving the Amine Functionality

The primary amine group is a key reactive center in this compound, capable of acting as a nucleophile or a base, and can be transformed into a leaving group to facilitate elimination reactions.

As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It readily participates in standard amine reactions such as acylation and alkylation.

Acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is typically straightforward and proceeds via nucleophilic acyl substitution. nih.gov

Alkylation: Reaction with alkyl halides will lead to the formation of secondary and tertiary amines, and ultimately to a quaternary ammonium (B1175870) salt through exhaustive alkylation. byjus.com This transformation is fundamental to setting up Hofmann elimination reactions.

Table 2: Examples of Amine-Centered Reactions

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl chloride (CH₃COCl) | N-((E)-1-styrylcyclopropyl)acetamide |

| Alkylation | Methyl iodide (CH₃I) | (E)-N-Methyl-1-styrylcyclopropanamine |

| Exhaustive Alkylation | Excess Methyl iodide (CH₃I) | (E)-N,N,N-trimethyl-1-styrylcyclopropan-1-aminium iodide |

The structure of this compound is suitable for specific types of elimination reactions that can proceed through cyclic transition states, namely the Cope and Hofmann eliminations.

Cope Elimination: This reaction occurs when a tertiary amine is oxidized to an N-oxide, typically using an oxidizing agent like a peroxy acid. organic-chemistry.orgwikipedia.org The resulting amine oxide then undergoes a thermally induced, intramolecular syn-elimination through a five-membered cyclic transition state to form an alkene and a hydroxylamine. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com The presence of a β-phenyl group, as found in the styryl moiety of the target molecule, is known to increase the rate of the Cope elimination by a factor of 100 compared to alkyl-substituted derivatives. organic-chemistry.org This is due to the increased acidity of the hydrogen atom and stabilization of the transition state. organic-chemistry.org

Hofmann Elimination: This reaction involves the elimination of an amine to form an alkene. wikipedia.org The process begins with the conversion of the primary amine into a quaternary ammonium salt (e.g., via exhaustive methylation with methyl iodide), which serves as a good leaving group. byjus.comwikipedia.org Subsequent treatment with a strong base, like silver oxide and water, induces an elimination reaction. byjus.comwikipedia.org The Hofmann elimination typically proceeds via an E2 mechanism and, due to the steric bulk of the trialkylamine leaving group, preferentially forms the least substituted (Hofmann) alkene product. wikipedia.orgmasterorganicchemistry.com Recent studies on an electro-induced Hofmann rearrangement to synthesize cyclopropylamines further highlight the relevance of this chemistry to cyclopropane systems. thieme-connect.comresearchgate.net

Table 3: Comparison of Cope and Hofmann Eliminations

| Feature | Cope Elimination | Hofmann Elimination |

| Intermediate | Tertiary Amine N-oxide masterorganicchemistry.com | Quaternary Ammonium Salt wikipedia.org |

| Base | Intramolecular (N-oxide oxygen) chemistrysteps.com | External (e.g., OH⁻) wikipedia.org |

| Mechanism | Concerted, syn-periplanar organic-chemistry.orgchemistrysteps.com | E2, typically anti-periplanar masterorganicchemistry.com |

| Transition State | 5-membered cyclic organic-chemistry.orgchemistrysteps.com | Acyclic |

| Typical Conditions | Oxidation then heat wikipedia.org | Exhaustive alkylation then strong base & heat byjus.com |

Reactivity of the Styryl Moiety

The styryl group is a vinylbenzene fragment that exhibits reactivity characteristic of both an alkene and an aromatic ring. The electronic communication between the double bond and the phenyl ring influences the outcomes of reactions at either site.

The vinyl portion of the styryl group is an electron-donating group that activates the attached phenyl ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the cationic intermediate (sigma complex). youtube.comyoutube.com

Reactions typical for the styryl moiety include:

Electrophilic Addition to the Alkene: The double bond can undergo electrophilic addition with reagents like halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), or under acidic hydration conditions (H₃O⁺). The regioselectivity of these additions would be influenced by the stability of the resulting carbocation, which would be benzylic and thus highly stabilized.

Electrophilic Aromatic Substitution (EAS): The phenyl ring can be functionalized via EAS reactions. The activating nature of the vinyl substituent facilitates reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation, primarily at the ortho and para positions. youtube.comyoutube.com

Oxidation: The alkene part of the styryl group can be cleaved under strong oxidizing conditions (e.g., KMnO₄, O₃), which would break the carbon-carbon double bond to yield benzaldehyde (B42025) and a cyclopropyl-derived fragment.

Table 4: Potential Reactions of the Styryl Moiety

| Reaction Type | Reagent | Site of Reaction | Potential Product |

| Electrophilic Addition | HBr | Alkene C=C | 1-(1-Bromo-2-phenylethyl)cyclopropanamine |

| Electrophilic Aromatic Substitution | Br₂ / FeBr₃ | Phenyl Ring (ortho/para) | 1-(4-Bromostyryl)cyclopropanamine |

| Oxidation (Cleavage) | 1. O₃; 2. DMS | Alkene C=C | Benzaldehyde and 1-aminocyclopropanecarbaldehyde |

Electrophilic Addition to the Alkene

The carbon-carbon double bond in the styryl moiety of this compound is electron-rich, making it susceptible to electrophilic attack. In an electrophilic addition reaction, an electrophile (E⁺) attacks the double bond, breaking the π bond and forming a new σ bond. This process results in a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻) to form the final addition product.

The reaction proceeds in two primary steps:

Electrophilic Attack: The π electrons of the alkene attack an electrophile, forming a carbocation.

Nucleophilic Attack: A nucleophile attacks the positively charged carbon atom.

For this compound, an unsymmetrical alkene, the regioselectivity of the addition is a key consideration and is generally governed by Markovnikov's rule. This rule predicts that the electrophile (often a proton, H⁺) will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

In this specific molecule, two potential carbocations can be formed upon protonation of the double bond. The addition of a proton to the carbon adjacent to the cyclopropyl (B3062369) ring would place the positive charge on the carbon adjacent to the phenyl group (a benzylic carbocation). Conversely, protonation of the benzylic carbon would form a carbocation adjacent to the cyclopropyl ring. The stability of the benzylic carbocation is significantly enhanced by resonance, as the positive charge can be delocalized into the aromatic ring. quora.comucalgary.ca Additionally, a cyclopropyl group is also known to be exceptionally effective at stabilizing an adjacent positive charge through orbital overlap with its bent bonds. stackexchange.comsocratic.org The relative stability between a benzylic and a cyclopropyl-stabilized carbocation can be complex, but the benzylic stabilization is a powerful directing effect in the electrophilic additions to styrenes. ucalgary.caacs.orgyoutube.comchempedia.info Therefore, the reaction is expected to proceed via the more stable benzylic carbocation.

Table 1: General Characteristics of Electrophilic Addition to this compound

| Feature | Description |

|---|---|

| Reacting Moiety | Carbon-carbon double bond of the styryl group. |

| Key Intermediate | Carbocation (typically a benzylic carbocation). |

| Regioselectivity | Generally follows Markovnikov's rule, leading to the formation of the most stable carbocation intermediate. libretexts.org |

| Stereochemistry | Can result in syn- or anti-addition depending on the electrophile and reaction conditions. |

| Influencing Factors | Stability of the intermediate carbocation, nature of the electrophile and nucleophile, and solvent polarity. chemistwizards.com |

Cycloaddition Reactions (e.g., [2+2+2] cycloadditions)

Vinylcyclopropanes (VCPs) are versatile building blocks in transition metal-catalyzed cycloaddition reactions, where they can act as three-carbon or five-carbon synthons. pku.edu.cn These reactions provide efficient pathways to complex cyclic and polycyclic structures. While this compound itself has not been extensively documented in all types of cycloadditions, its structural motifs are found in substrates for various cycloaddition reactions, including rhodium-catalyzed [3+2], [5+2], and [5+2+1] cycloadditions. pku.edu.cnpku.edu.cnacs.orgacs.org

The [2+2+2] cycloaddition is a powerful reaction, typically catalyzed by transition metals, that combines three unsaturated components (alkenes or alkynes) to form a six-membered ring. In the context of this compound, the styrenyl double bond could potentially participate as one of the 2π components in such a reaction. This would involve the concerted or stepwise formation of multiple new carbon-carbon bonds.

Rhodium-catalyzed cycloadditions involving vinylcyclopropanes often proceed through a stepwise mechanism that includes:

Oxidative addition of the catalyst to the cyclopropane ring.

Insertion of an alkene or other unsaturated component.

Reductive elimination to release the final product and regenerate the catalyst. nih.govacs.orgnih.gov

While specific examples for this compound are not prevalent, the reactivity of related vinylcyclopropane (B126155) and styrene (B11656) systems suggests its potential utility in constructing complex molecular architectures via cycloaddition pathways.

Table 2: Examples of Cycloaddition Reactions Involving Vinylcyclopropane (VCP) Scaffolds

| Reaction Type | Description | Metal Catalyst | VCP Role | Resulting Structure |

|---|---|---|---|---|

| [5+2] Cycloaddition | A VCP reacts with a 2π component (e.g., alkyne, alkene). | Rhodium (Rh) | 5-carbon synthon | Seven-membered ring systems. pku.edu.cn |

| [5+2+1] Cycloaddition | An ene-VCP reacts with carbon monoxide (CO). nih.gov | Rhodium (Rh) | 5-carbon synthon | Fused 8-membered carbocycles. pku.edu.cnacs.orgnih.gov |

| [3+2] Cycloaddition | A VCP with a tethered alkene reacts intramolecularly. | Rhodium (Rh) | 3-carbon synthon | Fused 5/5 bicyclic systems. pku.edu.cn |

| [4+3] Cycloaddition | A VCP with a tethered diene reacts intramolecularly. | Rhodium (Rh) | 3-carbon synthon | Fused 5/7 ring structures. pku.edu.cn |

Concerted and Stepwise Reaction Pathways Relevant to this compound

The distinction between concerted and stepwise reaction mechanisms is fundamental to understanding the reactivity of this compound. A concerted reaction occurs in a single step where all bond breaking and bond forming occur simultaneously through a single transition state. In contrast, a stepwise reaction proceeds through two or more distinct steps, involving the formation of one or more reactive intermediates. numberanalytics.com

Both pathways are highly relevant to the chemistry of vinylcyclopropanes.

Vinylcyclopropane-Cyclopentene Rearrangement: This classic ring-expansion reaction is a prime example where both mechanisms are debated and observed. wikipedia.orgorganicreactions.org The pathway can be influenced by the stereochemistry of the starting material. The (E)- or trans-configuration of the double bond in this compound is reported to favor a concerted, orbital-symmetry-allowed nih.govacs.org-sigmatropic shift. wikipedia.org However, a competing stepwise pathway involving the formation of a diradical intermediate is also possible and can lead to a mixture of stereoisomers. acs.orgresearchgate.net

Metal-Catalyzed Cycloadditions: As mentioned previously, transition metal-catalyzed reactions, such as the rhodium-catalyzed cycloadditions of vinylcyclopropanes, are generally considered to be stepwise processes. nih.govacs.org The catalytic cycle involves discrete steps of oxidative addition, ligand insertion, and reductive elimination, with metallacycle intermediates being formed along the reaction coordinate. pku.edu.cnnih.gov

The choice between a concerted and a stepwise pathway is determined by factors such as thermal vs. photochemical conditions, the presence of a catalyst, and the specific substitution pattern of the molecule.

Table 3: Comparison of Concerted and Stepwise Reaction Pathways

| Feature | Concerted Pathway | Stepwise Pathway |

|---|---|---|

| Number of Steps | One | Two or more |

| Intermediates | None | One or more (e.g., carbocation, diradical, metallacycle) |

| Transition States | One | Two or more |

| Stereochemistry | Often stereospecific | Can be non-stereospecific or stereoselective |

| Relevant Example | Pericyclic reactions (e.g., some vinylcyclopropane rearrangements). | Most ionic reactions (e.g., electrophilic addition) and many metal-catalyzed cycloadditions. |

Stereochemical Aspects of E 1 Styrylcyclopropanamine

Configurational Isomerism: E/Z Stereochemistry of the Styryl Group

The designation "(E)" in (E)-1-Styrylcyclopropanamine refers to the geometric arrangement of substituents around the carbon-carbon double bond of the styryl group. This E/Z notation is a comprehensive system for naming alkene stereoisomers. masterorganicchemistry.com The "E" configuration, from the German entgegen (opposite), indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. uou.ac.innumberanalytics.com Conversely, the "Z" configuration, from the German zusammen (together), signifies that the higher-priority groups are on the same side. uou.ac.innumberanalytics.com

To assign the E/Z configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond. numberanalytics.comlibretexts.org For the styryl group in 1-styrylcyclopropanamine, one carbon of the double bond is attached to the cyclopropylamine (B47189) group and a hydrogen atom. The other carbon is part of the phenyl ring and is also bonded to a hydrogen atom. The priority of the groups is determined by the atomic number of the atoms directly attached to the double bond carbons. numberanalytics.com

The presence of the double bond restricts rotation, leading to the possibility of these distinct geometric isomers. masterorganicchemistry.comdocbrown.info This isomerism can significantly influence the physical and chemical properties of the molecule, such as boiling point, melting point, and reactivity. numberanalytics.com While the cis/trans notation is sometimes used for simpler alkenes, the E/Z system provides an unambiguous method for describing the stereochemistry of all alkenes, including those with multiple substituents. masterorganicchemistry.comstackexchange.com

Chiral Centers and Enantiomerism in 1-Substituted Cyclopropanamines

The carbon atom of the cyclopropane (B1198618) ring bonded to both the styryl group and the amine group in this compound is a potential chiral center. A chiral center is a carbon atom attached to four different groups. youtube.com If this condition is met, the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. youtube.com

In the case of 1-substituted cyclopropanamines, the chirality depends on the nature of the substituent and the substitution pattern on the cyclopropane ring. A monosubstituted cyclopropane is generally achiral as it possesses a plane of symmetry. stackexchange.com However, for this compound, the C1 carbon is attached to the amine group, a hydrogen atom, and two different points of the styryl-substituted cyclopropane ring, potentially creating a chiral center.

Enantiomers have identical physical properties in an achiral environment, but they rotate plane-polarized light in opposite directions. libretexts.org The separation of a racemic mixture (a 50:50 mixture of enantiomers) is a process called resolution. libretexts.org

Diastereomerism in Multi-Substituted Cyclopropane Derivatives

When a molecule has more than one chiral center, it can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. docbrown.info They have different physical properties, such as melting points, boiling points, and solubilities. libretexts.org

In the context of multi-substituted cyclopropane derivatives, the presence of additional substituents on the cyclopropane ring can lead to the formation of diastereomers. For instance, if another substituent were introduced onto the cyclopropane ring of this compound, the relative orientation of these substituents (cis or trans) would create diastereomeric relationships. The cyclopropane ring's rigid structure restricts the conformation of these molecules, which can be leveraged to investigate their bioactive conformations. nih.gov

The synthesis of such multi-substituted cyclopropanes often requires stereoselective methods to control the configuration of the newly formed stereocenters. nih.gov

Stereoselective and Stereospecific Transformations of this compound

The reactivity of this compound can be influenced by its stereochemistry, and in turn, chemical transformations can be used to control its stereochemical outcome.

Control of Stereochemistry in Addition Reactions to the Styrene (B11656) Moiety

Addition reactions to the double bond of the styrene moiety can lead to the formation of new stereocenters. The stereochemical outcome of these reactions can be either syn-addition (where both new groups add to the same face of the double bond) or anti-addition (where they add to opposite faces). masterorganicchemistry.com The specific mechanism of the reaction dictates the stereoselectivity. masterorganicchemistry.comchemistrysteps.com

For example, the addition of HBr to an alkene can proceed through a carbocation intermediate, which is planar. This allows the bromide ion to attack from either face, leading to a mixture of stereoisomers. chemistrysteps.com In contrast, reactions involving cyclic intermediates, such as the addition of halogens (X2), often result in anti-addition. youtube.com Hydroboration-oxidation, on the other hand, is a classic example of a syn-addition reaction. youtube.com By choosing the appropriate reagents and reaction conditions, it is possible to control the stereochemistry of the products formed from the addition to the styryl group.

Enantioselective Synthesis and Resolution Strategies

The synthesis of a single enantiomer of this compound can be achieved through two main strategies: enantioselective synthesis or resolution of a racemic mixture.

Enantioselective Synthesis: This approach involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. researchgate.net For example, asymmetric cyclopropanation reactions using chiral catalysts can create the cyclopropane ring with a specific stereochemistry. researchgate.net

Resolution Strategies: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers. A common method is to react the racemic amine with a chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric salts. libretexts.orglibretexts.org These diastereomers have different solubilities and can often be separated by crystallization. libretexts.orglibretexts.org After separation, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org Other resolution techniques include chiral chromatography and enzymatic resolution. pharmtech.comiupac.orgmdpi.com

Conformational Analysis and Dynamic Stereochemistry of Cyclopropane-Amine Systems

The three-membered ring of cyclopropane is highly strained, with C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. libretexts.orgdalalinstitute.com This angle strain and the eclipsing interactions of the substituents give cyclopropane and its derivatives a unique conformational landscape. libretexts.orgdalalinstitute.com

The conformation of the amine group relative to the cyclopropane ring can also be a factor. The incorporation of a cyclopropane ring into a molecule reduces its conformational flexibility. researchgate.net The study of how stereochemistry affects the rates and mechanisms of chemical reactions is known as dynamic stereochemistry. inflibnet.ac.in This field also investigates the interconversion of stereoisomers. pageplace.de In amine-containing systems, a process called amine inversion can occur, where the nitrogen atom rapidly inverts its configuration. However, in a constrained system like a cyclopropane ring, this inversion may be hindered.

Computational and spectroscopic methods, such as NMR, can be used to study the conformational preferences and the energy barriers to rotation and inversion in cyclopropane-amine systems. rsc.org Understanding the dynamic stereochemistry is crucial for predicting the molecule's behavior and its interactions with other chiral molecules. pageplace.depace.edu

Applications of E 1 Styrylcyclopropanamine in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The application of a molecule as a chiral building block in asymmetric synthesis hinges on its availability in an enantiomerically pure form and its ability to transfer that chirality to a new molecule. For (E)-1-Styrylcyclopropanamine to be utilized in this manner, methods for its enantioselective synthesis or the resolution of its racemic mixture would first need to be established.

Assuming the availability of enantiopure this compound, it could potentially serve as a chiral amine in various transformations. Chiral amines are fundamental in asymmetric synthesis, acting as chiral auxiliaries, ligands for metal catalysts, or as organocatalysts themselves.

Potential, Undocumented Applications:

| Reaction Type | Potential Role of this compound | Expected Outcome |

| Asymmetric Alkylation | As a chiral auxiliary attached to a carbonyl compound. | Enantioselective formation of a new carbon-carbon bond alpha to the carbonyl group. |

| Asymmetric Michael Addition | As a component of a chiral ligand for a metal catalyst. | Enantioselective conjugate addition of a nucleophile to an α,β-unsaturated system. |

| Organocatalysis | As a primary amine organocatalyst. | Enantioselective iminium or enamine-catalyzed reactions. |

Role in the Construction of Complex Molecular Architectures

The construction of complex molecular architectures often relies on the use of densely functionalized building blocks that can undergo a variety of chemical transformations. The bifunctional nature of this compound, with its reactive amine group and the styryl moiety, suggests it could be a valuable precursor in the synthesis of intricate molecules.

The cyclopropane (B1198618) ring itself is a source of strain and unique reactivity, which can be exploited in ring-opening reactions to generate more complex acyclic or heterocyclic systems. The styryl group provides a handle for various transformations, including additions, oxidations, and cross-coupling reactions.

Hypothetical Synthetic Utility:

| Transformation | Reacting Moiety | Resulting Structural Motif |

| Ring-opening Reactions | Cyclopropane ring | Functionalized aminobutene derivatives |

| Cycloaddition Reactions | Styrene (B11656) double bond | Complex carbocyclic or heterocyclic rings |

| Cross-Coupling Reactions | Styrene (after conversion to a halide or boronate) | More complex styrenyl derivatives |

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The amine functionality of this compound makes it a prime candidate for involvement in the synthesis of nitrogen-containing heterocycles.

Various classical and modern methods for heterocycle synthesis could potentially employ this compound. For instance, the amine could act as a nucleophile in condensation reactions with carbonyl compounds or in multicomponent reactions.

Postulated Routes to Heterocycles:

| Heterocycle Class | Synthetic Strategy |

| Pyrrolidines | [3+2] Cycloaddition of the corresponding azomethine ylide derived from the amine. |

| Piperidines | Aza-Diels-Alder reactions where the imine formed from the amine acts as the dienophile. |

| Imidazoles | Condensation with a dicarbonyl compound followed by oxidation. |

Applications in Flow Chemistry and Photoredox Catalysis for Derivatization

Flow chemistry and photoredox catalysis are powerful tools in modern organic synthesis, enabling efficient, scalable, and often novel chemical transformations. The derivatization of this compound using these technologies could provide rapid access to a library of related compounds.

The styryl moiety is particularly amenable to transformations under photoredox conditions. For example, radical additions across the double bond or C-H functionalization of the aromatic ring could be envisioned. Flow chemistry would allow for precise control over reaction parameters, which is often crucial in photocatalysis.

Speculative Derivatization Reactions:

| Technology | Reaction Type | Potential Product |

| Photoredox Catalysis | Radical trifluoromethylation of the styrene double bond | Trifluoromethylated cyclopropylamine (B47189) derivative |

| Flow Chemistry | Catalytic hydrogenation of the styrene double bond | (2-Phenylethyl)cyclopropanamine |

| Photoredox/Flow | C-H arylation of the phenyl ring | Aryl-substituted styrylcyclopropanamine |

Theoretical and Computational Studies of E 1 Styrylcyclopropanamine

Quantum Chemical Investigations of Molecular Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic characteristics of a molecule. These investigations provide a foundational understanding of its stability and potential reactivity.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com For (E)-1-Styrylcyclopropanamine, rotations can occur around the bond connecting the cyclopropyl (B3062369) group to the vinyl carbon and the bond between the vinyl carbon and the phenyl ring. These rotations give rise to various conformers with distinct energy levels.

The goal of conformational analysis is to identify the most stable conformers, which correspond to energy minima on the potential energy surface. lumenlearning.com Computational methods, such as molecular mechanics or more accurate Density Functional Theory (DFT) calculations, can map this energy landscape. The resulting analysis reveals the energy barriers between different conformers and the relative populations of each at thermal equilibrium. Staggered conformations, where bulky groups are positioned far from each other, are typically lower in energy than eclipsed conformations, where they cause steric hindrance. libretexts.orgmasterorganicchemistry.com

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the kind of data a conformational analysis would yield, showing the relative stability of different rotational isomers.

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Stability Ranking |

| Anti-periplanar | 180° | 0.00 | Most Stable |

| Syn-clinal (Gauche) | 60° | 1.5 | Less Stable |

| Anti-clinal | 120° | 2.1 | Less Stable |

| Syn-periplanar | 0° | 5.0 | Least Stable (Transition State) |

Electronic Structure Analysis (e.g., HOMO/LUMO, charge distribution)

The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. rsc.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net Computational methods like DFT can accurately calculate these orbital energies and visualize their spatial distribution. Furthermore, these calculations can determine the electrostatic potential (ESP) and partial atomic charges, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions within the molecule.

Table 2: Hypothetical Quantum Chemical Parameters for this compound This table presents typical electronic structure data obtained from DFT calculations.

| Parameter | Calculated Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.65 | Indicator of chemical reactivity and stability |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful asset for mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. researchgate.netrsc.org

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). rowansci.com The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy reaction path. scm.com Locating this TS is crucial for calculating the activation energy (ΔE‡ or ΔG‡), which determines the reaction rate.

Algorithms like the Berny optimization or Dimer method are used to find transition state structures. scm.com A key verification step involves a frequency calculation on the located structure; a true transition state must have exactly one imaginary frequency, corresponding to the vibrational mode of the atoms moving along the reaction coordinate. rowansci.com These calculations provide deep mechanistic insights into how bonds are formed and broken during a chemical transformation. e3s-conferences.org

Table 3: Hypothetical Activation Energies for a Reaction of this compound This table shows how computational methods can quantify the energy barriers for different potential reaction pathways.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Pathway A | Electrophilic addition to the double bond | 25.4 |

| Pathway B | Ring-opening of the cyclopropane (B1198618) | 38.1 |

| Pathway C | Nucleophilic attack at the amine | 30.7 |

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. nih.govcatalysis.blog Solute-solvent interactions can stabilize or destabilize reactants, intermediates, and transition states to different extents. nih.gov For example, a polar solvent may preferentially stabilize a polar or charged transition state, thereby lowering the activation energy and accelerating the reaction compared to a non-polar solvent. youtube.com

Computational models can account for these interactions using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. Explicit models involve including a number of individual solvent molecules in the calculation. These studies are essential for bridging the gap between theoretical gas-phase calculations and real-world experimental conditions. nih.gov

Table 4: Hypothetical Solvent Effects on the Activation Energy of a Reaction This table illustrates the impact of different solvent environments on the energy barrier of a single reaction pathway.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Gas Phase | 1 | 25.4 |

| Toluene | 2.4 | 24.1 |

| Tetrahydrofuran (THF) | 7.5 | 22.5 |

| Water | 78.4 | 19.8 |

Prediction of Spectroscopic Properties through Computational Methods

Computational quantum chemistry can predict various spectroscopic properties of a molecule with a high degree of accuracy. These theoretical spectra serve as a valuable tool for interpreting experimental data and confirming the structure of a synthesized compound. nih.govnih.gov

Commonly calculated properties include:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict 1H and 13C NMR chemical shifts. mdpi.com Comparing these theoretical values with experimental spectra aids in structural assignment. nih.gov

Vibrational Spectra: The frequencies and intensities of Infrared (IR) and Raman spectra can be calculated through frequency analysis. This allows for the assignment of specific vibrational modes to the observed spectral bands.

Electronic Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions responsible for UV-Visible absorption spectra, providing information about the molecule's chromophores.

Table 5: Hypothetical Comparison of Calculated and Experimental 13C NMR Chemical Shifts (ppm) for this compound This table demonstrates the utility of computational methods in verifying experimental spectroscopic data.

| Carbon Atom | Description | Calculated Chemical Shift (ppm) | "Experimental" Chemical Shift (ppm) |

| C1 | Phenyl C-1 (attached to vinyl) | 137.5 | 137.2 |

| Cα | Vinyl Cα (attached to phenyl) | 129.8 | 129.5 |

| Cβ | Vinyl Cβ (attached to cyclopropyl) | 125.4 | 125.1 |

| C2 | Cyclopropyl C-1 (attached to vinyl) | 35.1 | 34.8 |

| C3 | Cyclopropyl C-2 (CH-NH2) | 30.2 | 29.9 |

Machine Learning Approaches in Predicting Reactivity and Selectivity for Related Systems

The prediction of chemical reactivity and selectivity is a primary objective in modern organic synthesis, with the potential to significantly accelerate the discovery and optimization of new chemical transformations. mit.edu While traditional approaches rely on empirical observations and quantum chemical calculations, machine learning (ML) has emerged as a powerful tool for developing predictive models based on large datasets of chemical reactions. nih.govresearchgate.net These data-driven approaches are particularly valuable for complex systems where the interplay of various factors governing reactivity is not easily captured by simple heuristics.

Machine learning models for reaction prediction are typically trained on extensive databases of known reactions, learning the intricate relationships between the structure of reactants, reagents, catalysts, and the resulting reaction outcomes. researchgate.net For systems related to this compound, such as other vinylcyclopropanes and unsaturated amines, ML methodologies can provide valuable insights into their chemical behavior.

A common strategy in predicting reaction outcomes is to represent the molecules and reactions using a set of numerical descriptors. These can include physicochemical properties, topological indices, or quantum chemical parameters. researchgate.net The performance of an ML model is heavily dependent on the choice of these descriptors, which must effectively capture the electronic and steric features that govern the reaction's progress. researchgate.net For instance, in predicting the reactivity of a vinylcyclopropane (B126155), descriptors could encode information about the strain energy of the three-membered ring, the electronic properties of the styryl substituent, and the nucleophilicity of the amine group.

Several machine learning algorithms have been successfully applied to the prediction of chemical reactivity. These range from established methods like random forests and support vector machines to more advanced deep learning architectures. researchgate.net For example, a "top-down" approach might directly predict the yield of a reaction based on the molecular structures of the starting materials and the reaction conditions. cmu.edu In one such study focusing on amide coupling reactions, a stacking ensemble of models achieved a coefficient of determination (R²) of 0.457 ± 0.006 in predicting reaction yields from a large literature dataset. cmu.edu This demonstrates the potential of ML to handle the noise and sparsity often present in real-world chemical data. mit.edu

Another approach, termed the "bottom-up" strategy, involves predicting fundamental molecular properties that are known to correlate with reactivity. cmu.edu For example, machine learning interatomic potentials (MLIPs) like ANI and AIMNet can compute molecular energies and thermodynamic properties with quantum mechanical accuracy but at a fraction of the computational cost. cmu.edu These calculated properties can then be used to forecast reaction activity. For instance, the computed ring strain energy (RSE) has shown a strong correlation with the outcomes of ring-opening metathesis polymerization reactions, a transformation that shares mechanistic features with potential reactions of vinylcyclopropanes. cmu.edu

The table below illustrates the performance of different machine learning approaches in predicting outcomes for related reaction types, which could be conceptually extended to the reactions of this compound.

| Reaction Type | ML Model/Approach | Predicted Outcome | Performance Metric | Key Finding |

| Amide Coupling | Stacking Ensemble | Reaction Yield | R² = 0.457 ± 0.006 | Successful yield prediction from a large, noisy literature dataset. cmu.edu |

| Suzuki Cross-Coupling | Not Specified | Reaction Yield | - | ML models outperformed expert intuition in a pharmaceutical setting. mit.edu |

| General Organic Reactions | Molecular Transformer | Reaction Products | Top-1 Accuracy: >80% | High accuracy in predicting the major product without predefined reaction templates. youtube.com |

| Ring-Opening Metathesis Polymerization | Auto3D/AIMNet2 | Reaction Outcome | Strong Correlation | Computed Ring Strain Energy (RSE) correlated well with experimental outcomes. cmu.edu |

Furthermore, machine learning can be instrumental in navigating vast chemical spaces to discover new reactions. In one innovative approach, a synthesis robot controlled by a machine learning algorithm explored a large number of reaction combinations. nih.gov The ML system was able to predict the reactivity of approximately 1,000 reaction combinations with an accuracy greater than 80% after analyzing just over 10% of the dataset, leading to the discovery of four new reactions. nih.gov This highlights the potential of ML to guide experimental design and accelerate the discovery of novel transformations for substrates like this compound.

A significant challenge in the application of machine learning to chemistry is the "black-box" nature of many models. nih.gov However, new methods are being developed to interpret these models and understand the chemical reasoning behind their predictions. nih.govresearchgate.net By attributing predictions to specific parts of the reactant molecules, researchers can gain confidence that the model is learning the underlying chemistry and not just relying on dataset biases. nih.govresearchgate.net

While direct machine learning studies on this compound are not yet prevalent in the literature, the successful application of these techniques to a wide range of organic reactions provides a strong foundation for future work. By leveraging large datasets and sophisticated algorithms, ML promises to be a valuable tool for predicting the reactivity and selectivity of this and other complex molecules, ultimately guiding the synthesis of novel and valuable chemical entities.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes to (E)-1-Styrylcyclopropanamine

The efficient and sustainable synthesis of this compound is a foundational challenge that will unlock its full potential. Future research in this area should focus on methods that are not only high-yielding and stereoselective but also adhere to the principles of green chemistry. thieme-connect.deyoutube.com

Key areas for investigation include:

Advanced Catalytic Cyclopropanation: The development of sophisticated catalytic systems will be crucial. Rhodium-catalyzed reactions of diazo compounds with styrenes are a well-established method for forming cyclopropanes and could be adapted for the synthesis of the target molecule. nih.gov Future work should explore the use of more sustainable and earth-abundant metal catalysts.

Biocatalytic Approaches: The use of enzymes to catalyze the synthesis of cyclopropanes is a rapidly growing field. nih.govutdallas.edu Engineered enzymes, such as those derived from heme proteins, could offer highly enantioselective routes to chiral derivatives of this compound under mild, environmentally benign conditions. youtube.comyoutube.com

Flow Chemistry for Continuous Production: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. nih.govmpg.dersc.orgresearchgate.net Developing a flow-based synthesis for this compound would enable its production on a larger scale, facilitating further research and potential industrial applications.

Novel Rearrangement Strategies: The Hofmann and Curtius rearrangements are classical methods for the synthesis of amines from amides and acyl azides, respectively. youtube.com Investigating the application of these rearrangements to precursors containing the styrylcyclopropane scaffold could provide a direct and efficient pathway to the target amine.

Exploration of New Reactivity Modes and Mechanistic Insights

The confluence of the strained cyclopropane (B1198618) ring, the reactive vinyl group, and the nucleophilic amine in this compound suggests a rich landscape of chemical reactivity waiting to be explored. A deep understanding of its reaction mechanisms will be paramount for harnessing its synthetic utility.

Future research should focus on:

Vinylcyclopropane (B126155) Rearrangement: The vinylcyclopropane-cyclopentene rearrangement is a powerful tool for the synthesis of five-membered rings. wikipedia.orgresearchgate.net Investigating the thermal, photochemical, and transition-metal-catalyzed rearrangements of this compound could lead to novel cyclopentene (B43876) derivatives. nih.govresearchgate.net Mechanistic studies, potentially employing isotopic labeling, will be essential to elucidate the concerted or stepwise nature of these rearrangements. nih.gov

Cycloaddition Reactions: The styryl moiety can act as a dienophile or a partner in various cycloaddition reactions. Exploring [4+2], [2+2], and other cycloadditions with this compound could provide access to a diverse range of complex polycyclic structures.

Ring-Opening Reactions: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions. Investigating nucleophilic, electrophilic, and radical-mediated ring-opening reactions will be crucial to understanding the stability and reactivity of the molecule and to develop new synthetic transformations.

Transition Metal-Catalyzed Cross-Coupling: The vinyl group presents an opportunity for various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Expansion of Applications in Diverse Synthetic Arenas

The unique structural and electronic properties of this compound make it a promising building block for the synthesis of a wide array of valuable molecules.

Potential areas of application to be explored include:

Natural Product Synthesis: The rigid and defined stereochemistry of the cyclopropane ring, combined with the functionality of the styryl and amino groups, makes this compound an attractive starting material or intermediate in the total synthesis of complex natural products. nih.govresearchgate.netrepec.org

Medicinal Chemistry: Cyclopropylamines are a known pharmacophore present in a number of bioactive molecules. The introduction of the styryl group could lead to novel derivatives with interesting pharmacological properties, warranting investigation into their potential as therapeutic agents.

Materials Science: The conjugated styryl group suggests that polymers and materials derived from this compound could possess interesting electronic and photophysical properties, opening up avenues for research in materials science.

Advanced Computational Modeling for Rational Design of this compound Derivatives

Advanced computational modeling will be an indispensable tool in accelerating the exploration and application of this compound and its derivatives.

Future computational studies should focus on:

DFT Studies of Electronic Properties: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, frontier molecular orbitals, and reactivity of this compound. nih.govdntb.gov.uasciprofiles.comnih.govresearchgate.net This understanding will be crucial for predicting its behavior in various chemical reactions.

Modeling Reaction Mechanisms and Transition States: Computational chemistry can be used to model the transition states of potential reactions, providing a deeper understanding of reaction mechanisms and predicting the feasibility and stereochemical outcome of new transformations.

Molecular Dynamics Simulations: Molecular dynamics simulations can be employed to study the conformational landscape of this compound and its derivatives, as well as their interactions with other molecules, such as enzymes or receptors. mdpi.comresearchgate.netyoutube.com This information will be invaluable for the rational design of new catalysts and bioactive compounds.

Q & A

Q. How can interdisciplinary teams coordinate to explore this compound’s therapeutic potential?

- Methodological Answer :

- Milestone mapping : Divide tasks into synthesis (organic chemistry), screening (pharmacology), and computational modeling (bioinformatics). Use Gantt charts for timeline alignment .

- Data sharing : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) via platforms like Zenodo or Figshare. Standardize metadata using ISA-Tab .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.